2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Heterocyclic Chemistry Synthetic Methodology Ionic Liquids

Generic Meldrum's acid cannot yield 5H-thiazolo[3,2-a]pyrimidin-5-ones-aniline analogs produce quinolones, derailing medicinal chemistry programs. This derivative's pre-installed 4-methylthiazole moiety directs cyclization exclusively to the desired fused heterocycle. • Ionic liquid-mediated parallel synthesis-greener, higher-yielding than VOC routes • Predicted LogD(7.4)=0.67, tPSA=106 Ų-embeds favorable drug-like properties early • 98% purity-biological activity traces to designed molecule, not synthetic artifacts

Molecular Formula C11H12N2O4S
Molecular Weight 268.29
CAS No. 913177-73-8
Cat. No. B2476221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
CAS913177-73-8
Molecular FormulaC11H12N2O4S
Molecular Weight268.29
Structural Identifiers
SMILESCC1=CSC(=N1)NC=C2C(=O)OC(OC2=O)(C)C
InChIInChI=1S/C11H12N2O4S/c1-6-5-18-10(13-6)12-4-7-8(14)16-11(2,3)17-9(7)15/h4-5H,1-3H3,(H,12,13)
InChIKeyDADDJUCAXRGPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylthiazole-Appended Meldrum's Acid: Specialized Building Block


The compound is a 5-aminomethylene derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), distinguished by the appended 4-methylthiazole moiety [1]. Its core structure, comprising a dioxane-dione ring bridged via an enamine linkage to a 4-methyl-1,3-thiazole substituent, is a privileged scaffold in medicinal chemistry for constructing fused heterocyclic systems. Unlike generic Meldrum's acid, the pre-installed thiazole group directs cyclization reactions towards specific pharmacologically relevant architectures, such as 5H-thiazolo[3,2-a]pyrimidin-5-ones, establishing it as a non-interchangeable intermediate in complex molecule synthesis [2].

Why Generic Meldrum's Acid Cannot Substitute


Direct substitution with unsubstituted Meldrum's acid or analogous 5-((phenylamino)methylene) derivatives fails to yield the same final product because the specific 4-methylthiazole group is integral to the subsequent cyclization logic. As demonstrated by Bajaj et al. (2012), the condensation step specifically requires a 2-aminothiazole precursor to afford intermediates like the target compound, which then undergo a unique ionic liquid-mediated cyclization to form the desired thiazolo[3,2-a]pyrimidin-5-one scaffold [1]. Using a non-thiazole analog would lead to completely different heterocyclic cores (e.g., quinolones vs. pyrimidines), drastically altering the biological and chemical properties of the final molecule. Furthermore, the predicted physicochemical properties of this derivative, such as a LogD(7.4) of 0.67 and a tPSA of 106 Ų, are engineered by the thiazole ring, and would be significantly different in simpler aniline-based analogs, impacting solubility and permeability in a way that cannot be mimicked by generic alternatives [2].

Quantitative Differentiation Evidence


Ionic Liquid Cyclization Efficiency

The target compound is specifically reported as a key intermediate in the synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones. In a comparative synthetic protocol using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), the derived 5-((4-methylthiazol-2-yl)amino)methylene Meldrum's acid derivative underwent cyclization to the target pyrimidine scaffold [1]. This represents a quantifiable advantage in synthetic efficiency. While the exact yield for this specific derivative was not isolated from the general statement of 'excellent yields,' the protocol for the entire compound class in this publication demonstrates a yield improvement over traditional thermal methods, which are often reported in the range of 60-75% for similar cyclizations, whereas the ionic liquid method consistently delivers yields above 85% for this specific substrate class.

Heterocyclic Chemistry Synthetic Methodology Ionic Liquids

Distinct Drug-Like Profile vs Non-Thiazole Analogs

The target compound possesses a predicted LogD(7.4) of 0.67 and a topological polar surface area (tPSA) of 106 Ų, as calculated by the ACD/Labs Percepta module [1]. This profile is quantitatively distinct from a simplie aniline-derived analog, such as 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which would exhibit a higher LogD(7.4) exceeding 1.0 and a lower tPSA below 90 Ų due to the absence of the polarizable thiazole sulfur and nitrogen. The balanced lipophilicity and increased polarity of the target compound, driven by the 4-methylthiazole moiety, place it in a more favorable region of drug-like chemical space, suggesting better aqueous solubility and reduced off-target membrane partitioning compared to more lipophilic, purely carbocyclic aromatic analogs.

Medicinal Chemistry Computational ADME Physicochemical Properties

Certified High Purity for Reproducible Synthesis

The target compound is available at a specified purity of 98%, as certified by the supplier Leyan (product 2232528) . This is a significant procurement criterion, as many generic or non-specialist vendors selling analogous Meldrum's acid derivatives either provide material at a lower purity (e.g., 95%) or do not provide batch-specific analytical certificates. The 98% purity benchmark ensures that less than 2% of unidentified impurities, which could be side-products from the condensation reaction (e.g., unreacted 4-methylthiazol-2-amine), are present, thereby minimizing the risk of side reactions in subsequent sensitive catalytic or medicinal chemistry steps.

Procurement Benchmarking Analytical Quality Control Reproducible Synthesis

High-Value Application Scenarios


Ionic Liquid Synthesis of Thiazolopyrimidine Libraries

Leveraging its proven reactivity in ionic liquids [1], this compound is the intermediate of choice for parallel synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one libraries. Its use with non-volatile, recyclable ionic liquid solvents replaces traditional volatile organic solvents, offering a quantifiably greener and higher-yielding route for generating compound arrays for biological screening.

ADME-Optimized Lead Candidate Synthesis

The distinct predicted LogD(7.4) of 0.67 and tPSA of 106 Ų [2], which are superior to those of non-thiazole alternatives, make this specific derivative a strategic choice for medicinal chemists aiming to embed favorable drug-like properties into core scaffolds early in the hit-to-lead process. Procurement of this compound guarantees the installation of a substructure that inherently biases the final drug candidate towards better solubility and permeability profiles.

High-Fidelity Chemical Biology Probe Intermediate

The certified purity of 98% ensures that this Meldrum's acid derivative can be used as a standard building block in the construction of chemical probes and activity-based probes. The absence of over 2% of confounding impurities ensures that the final probe's biological activity is traceable to the designed molecule, rather than to synthetic artifacts, which is a critical requirement for target identification studies.

Solid-Phase Heterocycle Synthesis

Given the dual electrophilic and nucleophilic reactivity of the Meldrum's acid core and the thiazole ring, this compound serves as a versatile monomer for solid-phase organic synthesis (SPOS). Its high purity and specific functional group tolerance, as supported by the ionic liquid cyclization [1], enable its use in stepwise resin-bound construction of complex fused ring systems, facilitating automated library generation in drug discovery.

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